1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine
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Overview
Description
1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromophenyl group and a thiadiazole ring in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.
Piperazine Coupling: The final step involves coupling the bromophenyl and thiadiazole moieties with piperazine under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The bromophenyl and thiadiazole moieties may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine: Contains a fluorine atom instead of bromine.
1-(4-Methylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine: Has a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-Bromophenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine may confer unique properties, such as increased lipophilicity and potential for specific biological interactions, compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H15BrN4S |
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Molecular Weight |
339.26 g/mol |
IUPAC Name |
5-[4-(4-bromophenyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C13H15BrN4S/c1-10-15-13(19-16-10)18-8-6-17(7-9-18)12-4-2-11(14)3-5-12/h2-5H,6-9H2,1H3 |
InChI Key |
VEPDLJAJOPCLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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